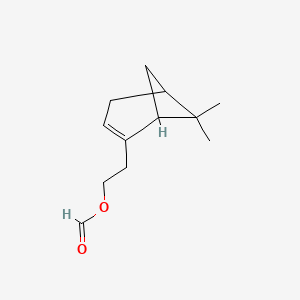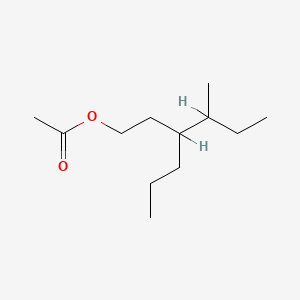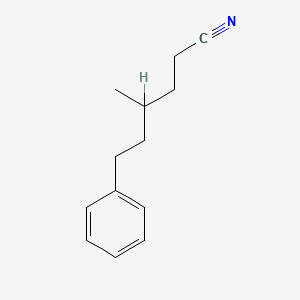
Bis(3-(trimethoxysilyl)propyl) maleate
概要
説明
Bis(3-(trimethoxysilyl)propyl) maleate: is an organosilane compound that features both silane and maleate functional groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications. The presence of trimethoxysilyl groups allows it to undergo hydrolysis and condensation reactions, forming siloxane bonds, while the maleate group can participate in polymerization and other chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(trimethoxysilyl)propyl) maleate typically involves the reaction of maleic anhydride with 3-(trimethoxysilyl)propylamine. The reaction is carried out in an organic solvent such as toluene or chlorobenzene, with the addition of a catalyst like triethylamine to facilitate the reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant feed rates ensures consistent product quality and high yield. The final product is typically purified by distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: Bis(3-(trimethoxysilyl)propyl) maleate can undergo various types of chemical reactions, including:
Hydrolysis and Condensation: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups, which can then condense to form siloxane bonds.
Polymerization: The maleate group can participate in free radical polymerization, forming polymeric structures.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the silicon atom.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often in the presence of an acid or base catalyst.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Major Products Formed:
Siloxane Polymers: Formed through hydrolysis and condensation reactions.
Polymeric Networks: Formed through polymerization of the maleate group.
Substituted Silanes: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chemistry: Bis(3-(trimethoxysilyl)propyl) maleate is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials. It is also used in the synthesis of hybrid materials and nanocomposites.
Biology: In biological research, this compound is used to modify the surface of biomaterials, enhancing their biocompatibility and promoting cell adhesion and proliferation.
Medicine: The compound is explored for use in drug delivery systems, where it can be used to functionalize nanoparticles, improving their stability and targeting capabilities.
Industry: In the industrial sector, this compound is used in coatings, adhesives, and sealants to enhance their performance and durability. It is also used in the production of high-performance composites and as a surface modifier for various substrates.
作用機序
The mechanism of action of Bis(3-(trimethoxysilyl)propyl) maleate involves the hydrolysis of the trimethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. This process creates a strong bond between the compound and inorganic surfaces. The maleate group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of the material. The compound’s ability to form strong bonds with both organic and inorganic materials makes it a versatile and valuable component in various applications.
類似化合物との比較
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a maleate group.
Bis(3-(triethoxysilyl)propyl)amine: Contains an amine group instead of a maleate group.
3-(Trimethoxysilyl)propyl isocyanurate: Contains an isocyanurate group instead of a maleate group.
Uniqueness: Bis(3-(trimethoxysilyl)propyl) maleate is unique due to the presence of both trimethoxysilyl and maleate groups, which allows it to participate in a wide range of chemical reactions and form strong bonds with both organic and inorganic materials. This dual functionality makes it particularly valuable in applications requiring enhanced adhesion, durability, and mechanical properties.
特性
IUPAC Name |
bis(3-trimethoxysilylpropyl) (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h9-10H,7-8,11-14H2,1-6H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPWELMLCKXRP-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)C=CC(=O)OCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[Si](CCCOC(=O)/C=C\C(=O)OCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O10Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014622 | |
| Record name | Bis(3-(trimethoxysilyl)propyl) maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3090-21-9 | |
| Record name | 1,4-Bis[3-(trimethoxysilyl)propyl] (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3090-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(3-(trimethoxysilyl)propyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003090219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis[3-(trimethoxysilyl)propyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(3-(trimethoxysilyl)propyl) maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[3-(trimethoxysilyl)propyl] maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-](/img/structure/B1617591.png)

